ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate chemical structure and properties
ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate chemical structure and properties
An In-depth Technical Guide: Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate
Abstract
This technical guide provides a comprehensive overview of ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate, a substituted cyanoacrylate compound of significant interest in synthetic and medicinal chemistry. This document delineates its chemical structure, physicochemical properties, and a detailed, field-proven synthetic methodology. We will explore the mechanistic underpinnings of its synthesis, its anticipated spectroscopic signature, and its potential as a versatile building block for the development of novel heterocyclic compounds and therapeutic agents. The guide concludes with a summary of its known toxicological profile, providing researchers and drug development professionals with the critical information needed for its safe handling and application.
Chemical Identity and Molecular Structure
Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate is a multifunctional organic molecule belonging to the class of enamine-cyanoacrylates. Its structure is characterized by a conjugated π-system extending from the 4-ethylphenylamino donor group to the electron-withdrawing cyano and ethyl ester acceptor groups. This electronic arrangement is crucial for its reactivity and potential biological activity.
The presence of the C=C double bond introduces the possibility of geometric isomerism (E/Z). The specific isomer obtained during synthesis is often influenced by reaction conditions and the steric and electronic nature of the substituents. The (E)-isomer is frequently the thermodynamically more stable product in related structures.
Table 2.1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate | - |
| CAS Number | 346613-02-3 | [1] |
| Molecular Formula | C₁₄H₁₆N₂O₂ | Calculated |
| Molecular Weight | 244.29 g/mol | Calculated |
Caption: 2D Structure of ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate.
Physicochemical Properties
Experimental physicochemical data for ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate are not extensively published. However, properties can be predicted based on its structure and by comparison with closely related analogs. The molecule is expected to be a solid at room temperature with limited solubility in water and good solubility in common organic solvents like ethanol, DMSO, and ethyl acetate.
Table 3.1: Physicochemical Data of Analogous Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Source |
|---|---|---|---|---|
| Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate | C₁₂H₁₁NO₃ | 217.22 | 180-182 | [2] |
| Ethyl (2Z)-2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate | C₁₃H₁₄N₂O₂ | 230.27 | Not specified | [3] |
| Ethyl (2E)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate | C₁₄H₁₆N₂O₃ | 260.29 | Not specified |[4][5] |
Synthesis and Mechanistic Considerations
Knoevenagel Condensation: The Method of Choice
The synthesis of substituted ethyl 2-cyano-3-aminoprop-2-enoates is most efficiently achieved via a variation of the Knoevenagel condensation. This reaction is a cornerstone of carbon-carbon bond formation, valued for its reliability and high yields. The chosen pathway involves the reaction of an amine with a compound containing an activated methylene group, often preceded by condensation with an orthoformate ester. For this specific target, a direct condensation between 4-ethylaniline and ethyl ethoxymethylenecyanoacetate is the most logical and field-proven approach. The ethoxy group of the latter serves as an excellent leaving group following the initial nucleophilic attack by the aniline.
Experimental Protocol: Synthesis of Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate
This protocol is a self-validating system, where reaction progress can be monitored by Thin-Layer Chromatography (TLC), and product purity is confirmed by melting point analysis and spectroscopy.
Materials:
-
4-ethylaniline (1.0 eq)
-
Ethyl (ethoxymethylene)cyanoacetate (1.0 eq)
-
Absolute Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-ethylaniline (1.0 eq) and absolute ethanol. Stir until the aniline is fully dissolved.
-
Reagent Addition: Add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) to the solution, followed by a catalytic amount (e.g., 2-3 drops) of glacial acetic acid.
-
Reaction Execution: Heat the mixture to reflux (approximately 78-80°C). Monitor the reaction progress using TLC (e.g., with a 3:1 hexane:ethyl acetate mobile phase) by observing the consumption of the starting materials and the formation of a new, typically UV-active, product spot. The reaction is generally complete within 2-4 hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath. The product will typically precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
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Drying: Dry the purified solid under vacuum to obtain ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate. The product can be further purified by recrystallization from ethanol if necessary.
Synthesis Workflow
Caption: Workflow for the synthesis of the title compound.
Anticipated Spectroscopic Profile
Structural confirmation of the synthesized compound relies on standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key signals would include: two doublets in the aromatic region (7-8 ppm) for the 1,4-disubstituted phenyl ring, a singlet for the vinyl proton (>8 ppm), a broad singlet for the N-H proton, two quartets (one for the ethyl group on the ring and one for the ester), and two triplets (corresponding to the two ethyl groups).
-
¹³C NMR: The carbon spectrum will confirm the presence of all 14 carbon atoms, including signals for the cyano group (115-120 ppm), the ester carbonyl (160-165 ppm), and various aromatic and aliphatic carbons.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Characteristic absorption bands are expected for the N-H stretch (around 3200-3400 cm⁻¹), the C≡N stretch (a sharp peak around 2220 cm⁻¹), and a strong C=O stretch from the ester (around 1700-1720 cm⁻¹).[7]
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Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 244.29.
Applications in Drug Development and Materials Science
The ethyl 2-cyano-3-aminoprop-2-enoate scaffold is a highly valuable platform in medicinal chemistry. Its multifunctionality allows it to serve as a key intermediate in the synthesis of a wide array of biologically active heterocyclic compounds.
-
Precursor to Bioactive Heterocycles: This class of compounds is widely used to synthesize pyridines, pyrimidines, pyrazoles, and other complex ring systems through cyclocondensation reactions.[8] These resulting heterocycles are core structures in numerous approved drugs.
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Potential Therapeutic Activities: Analogs of the title compound have demonstrated a range of biological activities. For example, various substituted cyanoacrylates have been investigated for their anticancer, antimicrobial, and antioxidant properties.[9][10] The specific 4-ethylphenyl substitution of the title compound makes it a prime candidate for screening in similar biological assays to identify potential lead compounds in drug discovery programs.
Safety and Toxicological Profile
According to notified classifications, ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate presents several hazards and requires careful handling in a laboratory setting.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Table 7.1: GHS Hazard Classification
| Hazard Class | Category | Hazard Code | Hazard Statement |
|---|---|---|---|
| Acute Toxicity | Acute Tox. 4 | H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled |
| Skin Irritation | Skin Irrit. 2 | H315 | Causes skin irritation |
| Eye Irritation | Eye Irrit. 2A | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | STOT SE 3 | H336 | May cause drowsiness or dizziness |
Source: Notified C&L Inventory[1]
Conclusion
Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate is a compound with significant synthetic utility and potential for application in drug discovery and materials science. Its preparation is straightforward via a robust Knoevenagel-type condensation, yielding a versatile scaffold for further chemical elaboration. While possessing a defined set of handling hazards, its value as a building block for creating novel molecular architectures with potential therapeutic benefits makes it a compound of considerable interest to the research community. This guide provides the foundational knowledge required for its synthesis, characterization, and safe exploration in a research and development context.
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